Cas no 1242339-20-3 (N-Methyl-6-(trifluoromethyl)pyridin-2-amine)
N-Methyl-6-(trifluoromethyl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-6-(trifluoromethyl)pyridin-2-amine
- A890542
- DTXSID20679277
- AC9430
- CS-0208127
- SCHEMBL1746465
- SY263675
- AKOS011047734
- 2-Methylamino-6-trifluoromethylpyridine
- FOAUSALTDRHMLA-UHFFFAOYSA-N
- FS-2329
- 2-(N-Methylamino)-6-trifluoromethylpyridine
- SB52533
- EN300-1258486
- MFCD15530344
- 1242339-20-3
- 2-Pyridinamine, N-methyl-6-(trifluoromethyl)-
-
- MDL: MFCD15530344
- Inchi: 1S/C7H7F3N2/c1-11-6-4-2-3-5(12-6)7(8,9)10/h2-4H,1H3,(H,11,12)
- InChI Key: FOAUSALTDRHMLA-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(NC)N=1)(F)F
Computed Properties
- Exact Mass: 176.05600
- Monoisotopic Mass: 176.05613272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92000
- LogP: 2.21510
N-Methyl-6-(trifluoromethyl)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM174388-5g |
N-Methyl-6-(trifluoromethyl)pyridin-2-amine |
1242339-20-3 | 95% | 5g |
$746 | 2021-08-05 | |
| TRC | M328923-25mg |
2-Methylamino-6-trifluoromethylpyridine |
1242339-20-3 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M328923-50mg |
2-Methylamino-6-trifluoromethylpyridine |
1242339-20-3 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M328923-100mg |
2-Methylamino-6-trifluoromethylpyridine |
1242339-20-3 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M328923-250mg |
2-Methylamino-6-trifluoromethylpyridine |
1242339-20-3 | 250mg |
$98.00 | 2023-05-17 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M180521-5g |
N-Methyl-6-(trifluoromethyl)pyridin-2-amine |
1242339-20-3 | 97% | 5g |
¥8220.90 | 2023-09-01 | |
| Fluorochem | 043469-250mg |
2-(N-Methylamino)-6-trifluoromethylpyridine |
1242339-20-3 | 98% | 250mg |
£99.00 | 2022-03-01 | |
| Fluorochem | 043469-1g |
2-(N-Methylamino)-6-trifluoromethylpyridine |
1242339-20-3 | 98% | 1g |
£197.00 | 2022-03-01 | |
| Fluorochem | 043469-5g |
2-(N-Methylamino)-6-trifluoromethylpyridine |
1242339-20-3 | 98% | 5g |
£591.00 | 2022-03-01 | |
| Fluorochem | 043469-25g |
2-(N-Methylamino)-6-trifluoromethylpyridine |
1242339-20-3 | 98% | 25g |
£1772.00 | 2022-03-01 |
N-Methyl-6-(trifluoromethyl)pyridin-2-amine Suppliers
N-Methyl-6-(trifluoromethyl)pyridin-2-amine Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Comprehensive Overview of N-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS No. 1242339-20-3)
N-Methyl-6-(trifluoromethyl)pyridin-2-amine, with the CAS number 1242339-20-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridine derivative family, characterized by the presence of a trifluoromethyl group and a methylamine substituent. Its unique structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and crop protection applications.
The growing interest in N-Methyl-6-(trifluoromethyl)pyridin-2-amine is driven by its potential applications in medicinal chemistry and material science. Researchers are actively exploring its role in the development of novel small-molecule inhibitors and ligands for therapeutic targets. The compound's trifluoromethyl group enhances its metabolic stability and lipophilicity, which are critical properties for drug candidates. Additionally, its pyridine core offers versatility in chemical modifications, enabling the creation of diverse derivatives with tailored biological activities.
In the context of agrochemical innovation, N-Methyl-6-(trifluoromethyl)pyridin-2-amine serves as a key building block for designing pesticides and herbicides. The trifluoromethyl group is known to improve the efficacy of agrochemicals by increasing their resistance to degradation and enhancing their binding affinity to target enzymes. This has led to a surge in demand for this compound in the development of next-generation crop protection solutions, aligning with the global push for sustainable agriculture.
From a synthetic perspective, the preparation of N-Methyl-6-(trifluoromethyl)pyridin-2-amine involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, ensuring high yields and purity. These innovations are particularly relevant in the pharmaceutical industry, where stringent quality standards are paramount.
The compound's physicochemical properties, such as its melting point, solubility, and stability, have been extensively studied to facilitate its handling and storage. N-Methyl-6-(trifluoromethyl)pyridin-2-amine exhibits moderate solubility in organic solvents like dichloromethane and ethanol, making it suitable for various reaction conditions. Its stability under ambient conditions further enhances its practicality in laboratory and industrial settings.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and binding modes of N-Methyl-6-(trifluoromethyl)pyridin-2-amine derivatives. Molecular docking studies and QSAR (Quantitative Structure-Activity Relationship) analyses have provided insights into its potential interactions with biological targets. These tools are invaluable for accelerating the discovery of new therapeutic agents and reducing the time and cost associated with traditional drug development.
The global market for N-Methyl-6-(trifluoromethyl)pyridin-2-amine is expected to expand significantly, driven by its applications in pharmaceuticals, agrochemicals, and material science. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the rising demand from academic and industrial researchers. Its versatility and potential for innovation position it as a critical component in the future of chemical research.
In conclusion, N-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS No. 1242339-20-3) represents a promising compound with wide-ranging applications. Its unique structural features, combined with advancements in synthetic and computational methodologies, underscore its importance in modern chemistry. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.
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